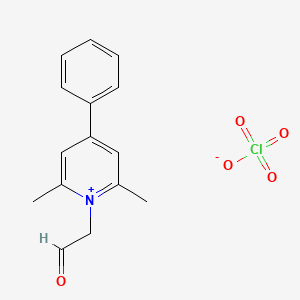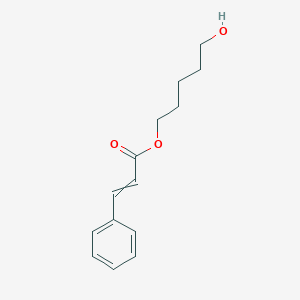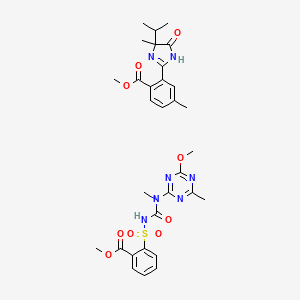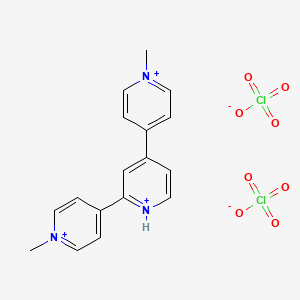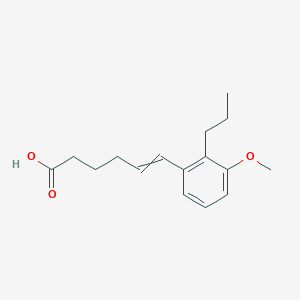
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid is an organic compound with a complex structure that includes a methoxy group, a propyl group, and a hexenoic acid chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenol derivative with a propyl halide, followed by methoxylation and subsequent coupling with a hexenoic acid derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group or further to a carbonyl group.
Reduction: The double bond in the hexenoic acid chain can be reduced to a single bond.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Saturated hexanoic acid derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-(3-Methoxy-2-propylphenyl)hex-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propyl groups may enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Hexenoic acid: A simpler analog with a similar hexenoic acid chain but lacking the methoxy and propyl groups.
3-Methoxyphenyl derivatives: Compounds with similar methoxy substitution on the phenyl ring.
Propylphenyl derivatives: Compounds with propyl substitution on the phenyl ring.
Uniqueness
The presence of both methoxy and propyl groups on the phenyl ring, along with the hexenoic acid chain, makes it a versatile compound for various chemical reactions and applications .
Eigenschaften
CAS-Nummer |
111086-30-7 |
|---|---|
Molekularformel |
C16H22O3 |
Molekulargewicht |
262.34 g/mol |
IUPAC-Name |
6-(3-methoxy-2-propylphenyl)hex-5-enoic acid |
InChI |
InChI=1S/C16H22O3/c1-3-8-14-13(10-7-11-15(14)19-2)9-5-4-6-12-16(17)18/h5,7,9-11H,3-4,6,8,12H2,1-2H3,(H,17,18) |
InChI-Schlüssel |
HJTRWGYRDCXMOF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C=CC=C1OC)C=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[1-(2-Hydroxyphenyl)-3-(2-methylphenyl)-3-oxopropyl]amino}benzoic acid](/img/structure/B14310661.png)
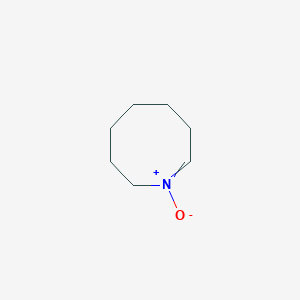
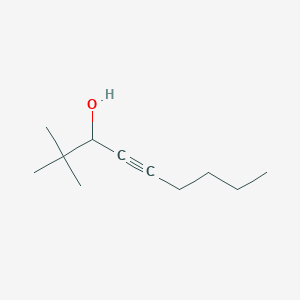
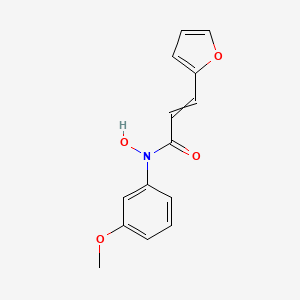
![Acetic acid, [[1-(4-methylphenyl)-2-nitroethyl]thio]-, ethyl ester](/img/structure/B14310682.png)
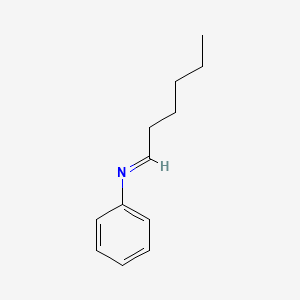
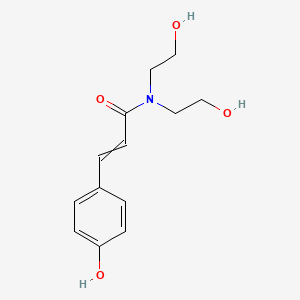
![6-[(Octadeca-9,12-dienoyl)amino]pyridine-3-carboxamide](/img/structure/B14310701.png)

